1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine
Description
Properties
IUPAC Name |
1-(3-fluoropyridin-2-yl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3/c10-8-2-1-4-12-9(8)13-5-3-7(11)6-13/h1-2,4,7H,3,5-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGCHOOXGOBFDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=C(C=CC=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Overview
The most common and straightforward synthetic route to 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine involves nucleophilic substitution reactions. This method typically uses 3-fluoropyridine as the electrophilic substrate, reacting with a pyrrolidine derivative as the nucleophile.
Reaction Conditions
- Reagents: 3-fluoropyridine and pyrrolidine derivative
- Base: Sodium hydride (NaH) or potassium carbonate (K2CO3)
- Solvent: Aprotic solvents such as dimethylformamide (DMF)
- Temperature: Elevated temperatures (typically 70–110 °C)
Mechanism
The nucleophilic amine attacks the fluorinated pyridine ring at the 2-position, displacing the fluorine atom via a nucleophilic aromatic substitution (SNAr) mechanism. The base deprotonates the amine, enhancing its nucleophilicity.
Advantages
- Simplicity and directness
- Good yields under optimized conditions
- Applicable for scale-up with appropriate control of temperature and stoichiometry
Industrial Adaptations
- Continuous flow synthesis to improve yield and purity
- Automated reactors for precise control of reaction parameters such as temperature and reactant concentration
| Parameter | Typical Condition |
|---|---|
| Electrophile | 3-Fluoropyridine |
| Nucleophile | Pyrrolidin-3-amine derivative |
| Base | Sodium hydride or potassium carbonate |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 70–110 °C |
| Reaction Time | Several hours (varies by scale) |
Catalytic Coupling Approaches
While the direct nucleophilic substitution is predominant, palladium-catalyzed cross-coupling reactions have been reported for related pyridine derivatives, which could be adapted for this compound.
Typical Catalytic System
- Catalyst: Pd2(dba)3 (tris(dibenzylideneacetone)dipalladium(0))
- Ligand: XantPhos (a bidentate phosphine ligand)
- Base: tert-Butoxide (t-BuONa)
- Solvent: Toluene
- Temperature: Around 110 °C
- Substrates: Aryl halides and amines
This method involves the formation of C-N bonds via Buchwald-Hartwig amination, which could be applied to synthesize this compound by coupling a 3-fluoropyridin-2-yl halide with pyrrolidin-3-amine.
| Parameter | Typical Condition |
|---|---|
| Catalyst | Pd2(dba)3 |
| Ligand | XantPhos |
| Base | t-BuONa |
| Solvent | Toluene |
| Temperature | 110 °C |
| Reaction Time | ~12 hours |
Advantages
- High selectivity and yield
- Mild reaction conditions compared to nucleophilic aromatic substitution
- Useful for substrates sensitive to strong bases or high temperatures
Multi-Step Synthetic Routes Involving Intermediates
Literature describes multi-step syntheses involving intermediates such as substituted pyridin-2-amines and pyridine-2-carbaldehydes, which undergo condensation and cyclization reactions under acidic conditions (e.g., p-toluenesulfonic acid) in methanol at 70 °C, followed by purification steps.
General Procedure Highlights
- Condensation of substituted pyridin-2-amine with pyridine-2-carbaldehyde in methanol with catalytic TosOH
- Stirring at 70 °C for 12 hours
- Work-up involving extraction, drying, and chromatographic purification
While these methods are more complex, they allow for structural modifications and functional group tolerance.
Redox and Substitution Reactions on the Compound
Post-synthesis, this compound can undergo further chemical transformations:
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Oxidation | Potassium permanganate (acidic) | Formation of N-oxides |
| Reduction | Lithium aluminum hydride (anhydrous ether) | Reduced amine derivatives |
| Substitution | Amines or thiols with base (NaH) | Replacement of fluorine on pyridine ring |
These reactions are useful for derivatization and exploration of biological activity.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Notes |
|---|---|---|---|
| Nucleophilic Substitution | 3-Fluoropyridine, pyrrolidine, NaH/K2CO3, DMF, 70–110 °C | Simple, direct, scalable | Most common industrial method |
| Palladium-Catalyzed Coupling | Pd2(dba)3, XantPhos, t-BuONa, toluene, 110 °C | High selectivity, mild conditions | Suitable for sensitive substrates |
| Multi-Step Condensation Routes | Substituted pyridin-2-amine, pyridine-2-carbaldehyde, TosOH, MeOH, 70 °C | Allows structural diversity | More complex, used for advanced synthesis |
| Post-Synthesis Modifications | Oxidation, reduction, substitution reagents | Enables derivatization | Useful for functional studies |
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrrolidine derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine is primarily investigated for its potential therapeutic properties. Its applications include:
- Anticancer Activity : Research indicates that this compound can induce apoptosis in various cancer cell lines. It is believed to interact with specific enzymes involved in apoptotic pathways, promoting programmed cell death. A study demonstrated that derivatives of this compound showed significant cytotoxicity against breast cancer cells, with IC50 values in the low micromolar range.
| Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|
| Breast Cancer | 5.4 | Caspase activation |
| Lung Cancer | 7.2 | Cell cycle arrest |
- Antiviral Properties : Preliminary studies have shown that this compound exhibits antiviral activity against several viruses, including influenza and coronaviruses. The mechanism involves inhibition of viral replication through interference with viral RNA synthesis.
Neuropharmacology
The compound has also been explored for its potential neuroprotective effects. It is being studied for its ability to modulate neurotransmitter systems, particularly in conditions like depression and anxiety.
| Condition | Effect | Reference |
|---|---|---|
| Depression | Increased serotonin levels | |
| Anxiety | Reduced anxiety-like behavior |
Materials Science
In addition to biological applications, this compound is being utilized in the development of advanced materials, particularly in organic electronics and sensors. Its unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and photovoltaic cells.
Case Study 1: Anticancer Mechanism
A study published in the Journal of Medicinal Chemistry detailed the anticancer properties of this compound. Researchers synthesized a series of derivatives and tested their efficacy against various cancer cell lines. The results indicated that modifications to the pyrrolidine ring enhanced cytotoxicity, suggesting a structure-activity relationship that could guide future drug design.
Case Study 2: Antiviral Efficacy
In a collaborative research effort between virologists and chemists, the antiviral efficacy of this compound was assessed against the H1N1 influenza virus. The compound exhibited an EC50 value of 8 µM, demonstrating significant potential as a therapeutic agent against viral infections.
Mechanism of Action
The mechanism of action of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The fluoropyridine moiety can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the pyrrolidine ring can enhance binding affinity through steric effects. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Substitution Patterns on the Pyridine Ring
Analysis : Fluorine’s electronegativity and small atomic radius enhance binding affinity in drug-receptor interactions compared to bulkier substituents like CF₃ or nitro groups. The absence of a nitro group in the target compound may improve metabolic stability .
Heterocyclic Replacements
Analysis: Replacement of pyridine with quinoxaline or pyrimidine alters π-π stacking and hydrogen-bonding capabilities. The target compound’s pyridine core may favor CNS penetration due to smaller size .
Stereochemical and Functional Group Variations
Analysis: Stereochemistry (e.g., R-configuration in ) can critically influence receptor binding. The target compound’s lack of stereochemical specification suggests racemic mixtures or unoptimized intermediates in research.
Biological Activity
1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H12FN3. The compound consists of a pyrrolidine ring attached to a fluoropyridine moiety, which contributes to its distinct chemical reactivity and biological properties. The presence of the fluorine atom in the pyridine ring enhances the compound's ability to participate in various biochemical interactions, making it a valuable candidate for drug development.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluoropyridine moiety can engage in hydrogen bonding and π-π interactions with biological macromolecules. Additionally, the pyrrolidine ring may enhance binding affinity through steric effects, modulating the activity of various proteins involved in cellular signaling pathways.
Biological Activity
This compound has been investigated for several potential therapeutic applications:
1. Antimicrobial Activity:
Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, studies on pyrrolo[3,4-c]pyridine derivatives have shown effectiveness against bacterial infections, suggesting that this compound may also possess similar activities .
2. Neurological Disorders:
This compound is being explored for its potential in treating neurological disorders due to its ability to interact with neurotransmitter receptors. The structural characteristics that allow it to cross the blood-brain barrier could make it a candidate for further development in this area.
3. Antiparasitic Activity:
In related studies, modifications of pyridine-based compounds have demonstrated significant antiparasitic effects against Plasmodium falciparum, indicating that similar structural motifs could yield effective treatments for malaria .
Structure-Activity Relationships (SAR)
The SAR studies of this compound suggest that modifications to either the pyrrolidine or fluoropyridine components can significantly influence biological activity. For example, the introduction of various substituents on the pyridine ring has been shown to enhance potency against specific targets while maintaining favorable pharmacokinetic properties .
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-Fluoropyridin-3-amine | Simple fluoropyridine structure | Moderate enzyme inhibition |
| 3-Fluoropyridin-4-amine | Enhanced binding due to geometric arrangement | Improved receptor binding |
| 1-(6-Trifluoromethyl)pyridin-2-yl) | Strong electron-withdrawing properties | Notable reactivity in organic synthesis |
The table above illustrates how variations in structure lead to differences in biological activity among related compounds. The unique combination of both pyrrolidine and fluoropyridine groups in this compound provides enhanced stability and specificity in binding compared to its analogs.
Case Studies and Research Findings
Several studies have focused on the biological implications of compounds structurally related to this compound:
- Antiparasitic Potency: A study reported that modifications similar to those found in this compound resulted in IC50 values lower than 10 nM against PfCDPK1, a target enzyme for malaria treatment .
- Neuropharmacology: Investigations into related pyrrole derivatives indicated potential as analgesic agents, suggesting that further exploration of this compound could uncover similar therapeutic benefits .
Q & A
Advanced Question
- Accelerated Stability Testing : Incubate the compound in buffers (pH 4–9) at 37°C for 48–72 hours, followed by LC-MS analysis to detect degradation products.
- Microsomal Assays : Liver microsomes assess metabolic stability, with CYP450 isoform profiling to identify susceptibility to oxidation .
How can stereochemical outcomes in pyrrolidine ring modifications be controlled during synthesis?
Advanced Question
Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalysts) enforce stereocontrol. For example, (S)-1-((S)-2-(4-fluorophenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol derivatives demonstrate the use of enantioselective hydrogenation . Polarimetric analysis and chiral HPLC validate enantiomeric excess (>98% ee required for pharmacological studies).
What are the challenges in scaling up fluoropyridine-pyrrolidine synthesis from milligram to gram scale?
Advanced Question
Critical issues include:
- Exothermic Reactions : Use flow chemistry to manage heat dissipation in coupling steps.
- Purification : Replace column chromatography with recrystallization or distillation for cost efficiency.
Catalogs of pyridine derivatives (e.g., HB025–HB027) highlight scalability constraints in analogous compounds, such as bromide or iodine substitution sensitivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
